molecular formula C7H10N2O5 B15161750 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 143647-92-1

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B15161750
CAS No.: 143647-92-1
M. Wt: 202.16 g/mol
InChI Key: GAVZEZFMZVLYRF-UHFFFAOYSA-N
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Description

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is a spiro compound characterized by its unique bicyclic structure, which includes an oxazolidine ring fused with a diazaspirodecane core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include key metabolic and signaling pathways that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
  • 2,8-diazaspiro[4.5]decan-1-one
  • 3,8,9,10-tetrahydroxy-7-hydroxymethyl-6-oxa-1,3-diazaspiro[4.5]decane

Uniqueness

6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other spiro compounds .

Properties

CAS No.

143647-92-1

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

6,10-dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C7H10N2O5/c10-3-1-14-2-4(11)7(3)5(12)8-6(13)9-7/h3-4,10-11H,1-2H2,(H2,8,9,12,13)

InChI Key

GAVZEZFMZVLYRF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(CO1)O)C(=O)NC(=O)N2)O

Origin of Product

United States

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